Cas no 145350-09-0 (Pioglitazone N-Oxide)

Pioglitazone N-Oxide is a metabolite of Pioglitazone, a thiazolidinedione-class compound used in the management of type 2 diabetes. This oxidative derivative is formed via hepatic metabolism and exhibits pharmacological activity, contributing to the parent drug's overall therapeutic effects. Pioglitazone N-Oxide acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, enhancing insulin sensitivity in peripheral tissues. Its presence in pharmacokinetic studies underscores its role in the drug's metabolic pathway. The compound is of interest in analytical and clinical research for understanding Pioglitazone's efficacy, safety, and metabolic profile. Its stability and detectable concentrations make it a relevant marker for pharmacokinetic assessments.
Pioglitazone N-Oxide structure
Pioglitazone N-Oxide structure
商品名:Pioglitazone N-Oxide
CAS番号:145350-09-0
MF:C19H20N2O4S
メガワット:372.4381
CID:64921
PubChem ID:10690658

Pioglitazone N-Oxide 化学的及び物理的性質

名前と識別子

    • Pioglitazone Hydrochloride
    • Pioglitazone HCl
    • Pioglitazone N-Oxide
    • 5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
    • 2-(2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)ethyl)-5-ethylpyridine 1-oxide
    • 145350-09-0
    • PioglitazoneN-Oxide
    • 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-
    • AS-18997
    • FT-0673908
    • AKOS030255781
    • 5-[[4-[2-(5-Ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione; 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-, N-oxide; Pioglitazone N-oxide
    • rac-2-(2-{4-[(2,4-dioxothiazolidin-5-yl)methyl]phenoxy}ethyl)-5-ethylpyridine-1-oxide
    • YTKQAGFCVMHNHM-UHFFFAOYSA-N
    • Pioglitazone-d4 N-Oxide (deuterated)
    • A909414
    • J-008091
    • DTXSID30443587
    • SCHEMBL9545736
    • 5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione N-oxide
    • MDL: MFCD00915839
    • インチ: InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23)
    • InChIKey: YTKQAGFCVMHNHM-UHFFFAOYSA-N
    • ほほえんだ: CCC1C=CC(CCOC2C=CC(CC3SC(=O)NC3=O)=CC=2)=[N+]([O-])C=1

計算された属性

  • せいみつぶんしりょう: 372.11400
  • どういたいしつりょう: 392.096
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 466
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 93.6A^2

じっけんとくせい

  • 密度みつど: 1.26
  • ゆうかいてん: 158-160°C
  • ふってん: 575.4 oC at 760 mmHg
  • フラッシュポイント: 301.8 oC
  • 屈折率: 1.64
  • PSA: 106.16000
  • LogP: 3.52190

Pioglitazone N-Oxide セキュリティ情報

Pioglitazone N-Oxide 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pioglitazone N-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-476252-1 mg
Pioglitazone-d4 N-Oxide,
145350-09-0
1mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-208173-2.5 mg
Pioglitazone N-Oxide,
145350-09-0
2.5 mg
¥2,482.00 2023-07-11
eNovation Chemicals LLC
Y1254217-25mg
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-
145350-09-0 98%(HPLC)
25mg
$220 2024-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-476252-1mg
Pioglitazone-d4 N-Oxide,
145350-09-0
1mg
¥2858.00 2023-09-05
A2B Chem LLC
AA73441-100mg
Pioglitazone n-oxide
145350-09-0 98%(HPLC)
100mg
$331.00 2024-04-20
eNovation Chemicals LLC
Y1254217-100mg
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-
145350-09-0 98%(HPLC)
100mg
$2910 2025-02-26
eNovation Chemicals LLC
Y1254217-10mg
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-
145350-09-0 98%(HPLC)
10mg
$1020 2025-02-25
TRC
P471010-2.5mg
Pioglitazone N-Oxide
145350-09-0
2.5mg
$ 136.00 2023-09-06
eNovation Chemicals LLC
Y1254217-100mg
2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-
145350-09-0 98%(HPLC)
100mg
$530 2024-06-08
Ambeed
A192131-1g
Pioglitazone N-oxide
145350-09-0 95%
1g
$646.0 2024-04-23

Pioglitazone N-Oxide 合成方法

Pioglitazone N-Oxide 関連文献

Pioglitazone N-Oxideに関する追加情報

Introduction to Pioglitazone N-Oxide (CAS No. 145350-09-0)

Pioglitazone N-Oxide, with the chemical identifier CAS No. 145350-09-0, is a significant compound in the field of pharmaceutical chemistry. This derivative of pioglitazone, a well-known antidiabetic drug, has garnered attention due to its unique pharmacological properties and potential therapeutic applications. The introduction of an N-oxide group into the molecular structure of pioglitazone modifies its biochemical interactions, leading to novel mechanisms of action that are being explored in contemporary medical research.

The compound Pioglitazone N-Oxide represents a fascinating area of study within medicinal chemistry. Its synthesis involves careful manipulation of the pioglitazone core, ensuring the incorporation of the N-oxide moiety in a manner that preserves or enhances its pharmacological efficacy. This process requires precise control over reaction conditions and reagent selection to achieve high yields and purity, which are critical for subsequent biological evaluation.

Recent advancements in the understanding of pioglitazone N-oxide have highlighted its potential in modulating glucose metabolism and inflammatory pathways. Studies have indicated that this derivative may exhibit improved selectivity over its parent compound, reducing the risk of side effects while maintaining therapeutic benefits. The N-oxide group introduces a new site for interaction with biological targets, which could lead to the development of more effective treatments for metabolic disorders.

In vitro studies have demonstrated that Pioglitazone N-Oxide can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is crucial for insulin sensitization. Unlike traditional antidiabetic agents, this compound may also influence other pathways involved in glucose homeostasis, such as those related to adipocyte differentiation and lipid metabolism. These findings suggest that pioglitazone N-oxide could be a valuable addition to the arsenal of drugs used in managing type 2 diabetes.

The pharmacokinetic profile of Pioglitazone N-Oxide is another area of active investigation. Researchers are examining how the N-oxide modification affects absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing dosing regimens and minimizing potential drug-drug interactions. Preliminary data suggest that pioglitazone N-oxide may have a longer half-life compared to its parent compound, allowing for less frequent administration and improved patient compliance.

From a chemical biology perspective, the study of Pioglitazone N-Oxide provides insights into the structural-functional relationships within antidiabetic agents. The N-oxide group can alter electronic distributions and steric hindrance around critical pharmacophoric sites, influencing binding affinity and specificity. This knowledge is invaluable for designing next-generation therapeutics with enhanced efficacy and safety profiles.

The potential therapeutic applications of pioglitazone N-oxide extend beyond diabetes management. Emerging evidence suggests that this compound may have anti-inflammatory and antioxidant properties, making it relevant for treating conditions such as cardiovascular disease and chronic inflammation. By targeting multiple disease pathways simultaneously, pioglitazone N-oxide could offer a multifaceted approach to improving patient outcomes.

Regulatory considerations play a crucial role in the development and commercialization of new pharmaceuticals like pioglitazone N-oxide. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous preclinical and clinical trials are essential steps before reaching market approval. Collaborative efforts between academic researchers and industry professionals are vital for translating laboratory findings into safe and effective therapies.

The future direction of research on pioglitazone N-oxide includes exploring its role in combination therapies. By pairing this derivative with other antidiabetic or anti-inflammatory agents, clinicians may be able to achieve synergistic effects that outperform monotherapy approaches. Additionally, investigating novel delivery systems, such as nanoparticles or sustained-release formulations, could further enhance the therapeutic potential of pioglitazone N-oxide.

In conclusion, pioglitazone N-oxide (CAS No. 145350-09-0) represents a promising advancement in pharmaceutical chemistry with significant implications for metabolic disease treatment. Its unique molecular structure and modulated pharmacological properties position it as a candidate for developing next-generation antidiabetic agents with improved efficacy and safety profiles. As research continues to uncover new applications and mechanisms of action, pioglitazone N-oxide is poised to make substantial contributions to modern medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:145350-09-0)Pioglitazone N-Oxide
A909414
清らかである:99%
はかる:1g
価格 ($):581.0